methyl 3-{(E)-[2-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-methylhydrazinylidene]methyl}-4-hydroxybenzoate
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Overview
Description
METHYL 3-{[(E)-2-(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)-2-METHYLHYDRAZONO]METHYL}-4-HYDROXYBENZOATE is a complex organic compound that features a benzisothiazole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 3-{[(E)-2-(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)-2-METHYLHYDRAZONO]METHYL}-4-HYDROXYBENZOATE typically involves the reaction of 1,1-dioxo-1H-1,2-benzisothiazole with methylhydrazine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as methanol, and requires careful temperature control to ensure the desired product is obtained .
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
METHYL 3-{[(E)-2-(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)-2-METHYLHYDRAZONO]METHYL}-4-HYDROXYBENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of the benzisothiazole ring.
Reduction: Reduction reactions can modify the hydrazone linkage, potentially leading to the formation of hydrazine derivatives.
Substitution: The hydroxyl group on the benzoate moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation states of the benzisothiazole ring, while reduction could produce hydrazine derivatives. Substitution reactions can lead to various substituted benzoate derivatives.
Scientific Research Applications
METHYL 3-{[(E)-2-(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)-2-METHYLHYDRAZONO]METHYL}-4-HYDROXYBENZOATE has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of METHYL 3-{[(E)-2-(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)-2-METHYLHYDRAZONO]METHYL}-4-HYDROXYBENZOATE involves its interaction with specific molecular targets. The benzisothiazole ring system can interact with various enzymes and receptors, potentially modulating their activity. The hydrazone linkage may also play a role in the compound’s biological effects by interacting with cellular pathways involved in oxidative stress and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-Hydroxy-2,2-Dioxo-1H-2λ6,1-Benzothiazine-3-Carboxylate: Shares a similar benzisothiazole ring system but differs in the functional groups attached to the ring.
Ethyl 4-Methyl-2,2-Dioxo-1H-2λ6,1-Benzothiazine-3-Carboxylate: Another compound with a benzisothiazole ring, used for its analgesic and anti-inflammatory properties.
Uniqueness
METHYL 3-{[(E)-2-(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)-2-METHYLHYDRAZONO]METHYL}-4-HYDROXYBENZOATE is unique due to its specific hydrazone linkage and the combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C17H15N3O5S |
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Molecular Weight |
373.4 g/mol |
IUPAC Name |
methyl 3-[(E)-[(1,1-dioxo-1,2-benzothiazol-3-yl)-methylhydrazinylidene]methyl]-4-hydroxybenzoate |
InChI |
InChI=1S/C17H15N3O5S/c1-20(16-13-5-3-4-6-15(13)26(23,24)19-16)18-10-12-9-11(17(22)25-2)7-8-14(12)21/h3-10,21H,1-2H3/b18-10+ |
InChI Key |
SIXDQUQUJPMYOF-VCHYOVAHSA-N |
Isomeric SMILES |
CN(C1=NS(=O)(=O)C2=CC=CC=C21)/N=C/C3=C(C=CC(=C3)C(=O)OC)O |
Canonical SMILES |
CN(C1=NS(=O)(=O)C2=CC=CC=C21)N=CC3=C(C=CC(=C3)C(=O)OC)O |
Origin of Product |
United States |
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